methyl [(2-oxobenzo[d]oxazol-3(2h)-yl)methyl]cyanocarbonimidodithioate
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Overview
Description
methyl [(2-oxobenzo[d]oxazol-3(2h)-yl)methyl]cyanocarbonimidodithioate is a complex organic compound with the molecular formula C11H9N3O2S2 and a molecular weight of 279.3 g/mol. This compound features a benzoxazole moiety, which is known for its diverse applications in medicinal, pharmaceutical, and industrial fields .
Preparation Methods
The synthesis of methyl [(2-oxobenzo[d]oxazol-3(2h)-yl)methyl]cyanocarbonimidodithioate typically involves the use of 2-aminophenol as a precursor. The benzoxazole ring is formed through a condensation reaction with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, or alkynones under various reaction conditions and catalysts . For instance, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) can be used to achieve high yields in water under reflux conditions .
Chemical Reactions Analysis
methyl [(2-oxobenzo[d]oxazol-3(2h)-yl)methyl]cyanocarbonimidodithioate undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common reagents include acids, bases, and various organic solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl [(2-oxobenzo[d]oxazol-3(2h)-yl)methyl]cyanocarbonimidodithioate involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to exhibit a high possibility of broad substrate scope and functionalization, which allows it to interact with various biological targets . This interaction can lead to a range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects .
Comparison with Similar Compounds
methyl [(2-oxobenzo[d]oxazol-3(2h)-yl)methyl]cyanocarbonimidodithioate can be compared with other benzoxazole derivatives, such as:
2-aminophenol derivatives: These compounds share a similar benzoxazole core and exhibit comparable biological activities.
Benzoxazole-based drugs: Compounds like benoxaprofen and flunoxaprofen, which are used for their anti-inflammatory properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
CAS No. |
444791-13-3 |
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Molecular Formula |
C11H9N3O2S2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
[methylsulfanyl-[(2-oxo-1,3-benzoxazol-3-yl)methylsulfanyl]methylidene]cyanamide |
InChI |
InChI=1S/C11H9N3O2S2/c1-17-10(13-6-12)18-7-14-8-4-2-3-5-9(8)16-11(14)15/h2-5H,7H2,1H3 |
InChI Key |
JWFIPACGNKCQSU-UHFFFAOYSA-N |
SMILES |
CSC(=NC#N)SCN1C2=CC=CC=C2OC1=O |
Canonical SMILES |
CSC(=NC#N)SCN1C2=CC=CC=C2OC1=O |
Origin of Product |
United States |
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